4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole
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Overview
Description
4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a dodecyloxypropyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 3-(dodecyloxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Dodecyloxy)propyl)-1,2,4-triazole
- 4-(3-(Dodecyloxy)propyl)-1,2,3-triazole
- 4-(3-(Dodecyloxy)propyl)-1,2,4-oxadiazole
Uniqueness
4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
674802-60-9 |
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Molecular Formula |
C17H33N3O |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-(3-dodecoxypropyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-12-13-20-16-18-19-17-20/h16-17H,2-15H2,1H3 |
InChI Key |
DCJRNUHBEIGJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN1C=NN=C1 |
Origin of Product |
United States |
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